molecular formula C20H19N3O5 B10984150 N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10984150
M. Wt: 381.4 g/mol
InChI Key: AXDKVSVUHMQBDG-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a dihydroquinoline carboxamide moiety. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: The initial step involves the acetylation of an amino group on a methoxyphenyl precursor using acetic anhydride under acidic conditions.

    Formation of the Dihydroquinoline Core: The next step involves the cyclization of the acetylated intermediate with a suitable quinoline precursor under basic conditions to form the dihydroquinoline core.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-11(24)22-12-4-7-18(28-3)17(8-12)23-20(26)15-10-21-16-6-5-13(27-2)9-14(16)19(15)25/h4-10H,1-3H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

AXDKVSVUHMQBDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

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